molecular formula C11H21ClN2O B1456566 (2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride CAS No. 1246172-82-6

(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride

Cat. No.: B1456566
CAS No.: 1246172-82-6
M. Wt: 232.75 g/mol
InChI Key: MTLHSKNNNKFFMU-UHFFFAOYSA-N
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Description

(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride is a synthetic compound known for its potent psychostimulant effects.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride typically involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid. This reaction is carried out at elevated temperatures, around 180°C, for about an hour . The intermediate derivatives formed during this process are then further processed to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride has several scientific research applications, including:

    Chemistry: Studied for its unique chemical properties and potential as a precursor for other compounds.

    Biology: Investigated for its effects on biological systems, particularly its psychostimulant properties.

    Medicine: Explored for potential therapeutic uses, although its potent effects and potential for abuse limit its medical applications.

    Industry: Used in the synthesis of other chemicals and as a research tool in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Methylphenidate: Another psychostimulant used in the treatment of attention deficit hyperactivity disorder (ADHD).

    Amphetamine: A well-known stimulant with similar effects on the central nervous system.

    Cocaine: A powerful stimulant with a similar mechanism of action but a higher potential for abuse.

Uniqueness

(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride is unique due to its specific chemical structure, which imparts distinct psychostimulant properties. Its combination of piperidine and pyrrolidine rings contributes to its potent effects and differentiates it from other stimulants.

Properties

IUPAC Name

(2-methylpiperidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c1-9-5-2-3-8-13(9)11(14)10-6-4-7-12-10;/h9-10,12H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLHSKNNNKFFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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